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molecular formula C10H9N3O B8315537 5-methyl-1-phenyl-1H-[1,2,4]triazole-3-carbaldehyde

5-methyl-1-phenyl-1H-[1,2,4]triazole-3-carbaldehyde

Cat. No. B8315537
M. Wt: 187.20 g/mol
InChI Key: RTVVJYIZWMNOJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07056932B2

Procedure details

To a stirred suspension of (RS)-(5-methyl-1-phenyl-4,5-dihydro-1H-[1,2,4]triazol-3-yl)-methanol (2.28 g) at r.t. in dichloromethane (75 ml) was added MnO2 (8.06 g). The black suspension was heated to reflux and stirring was continued for 24 h. The solids were filtered off and washed with CH2Cl2. The filtrate was concentrated. The crude product was purified by chromatography (silica gel, cyclohexane=>cyclohexane/EtOAc 1:4) to give 5-methyl-1-phenyl-1H-[1,2,4]triazole-3-carbaldehyde (0.78 g) as light yellow solid. MS 188.3 ([M+H]+)
Quantity
2.28 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
8.06 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[N:6]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[N:5]=[C:4]([CH2:13][OH:14])[NH:3]1>ClCCl.O=[Mn]=O>[CH3:1][C:2]1[N:6]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[N:5]=[C:4]([CH:13]=[O:14])[N:3]=1

Inputs

Step One
Name
Quantity
2.28 g
Type
reactant
Smiles
CC1NC(=NN1C1=CC=CC=C1)CO
Name
Quantity
75 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
8.06 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The black suspension was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
FILTRATION
Type
FILTRATION
Details
The solids were filtered off
WASH
Type
WASH
Details
washed with CH2Cl2
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by chromatography (silica gel, cyclohexane=>cyclohexane/EtOAc 1:4)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CC1=NC(=NN1C1=CC=CC=C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.78 g
YIELD: CALCULATEDPERCENTYIELD 34.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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